molecular formula C9H6ClFN2O B061336 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole CAS No. 166179-37-9

3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B061336
M. Wt: 212.61 g/mol
InChI Key: REASHIJFDMZTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole derivatives often involves multistep reactions starting from specific benzoic acid precursors. For example, a series of 1,3,4-oxadiazole derivatives can be synthesized from 3-chloro-2-fluoro benzoic acid through cyclization reactions, followed by characterizations such as IR, 1H NMR, 13C NMR, and mass spectral data analysis (Bhat et al., 2016).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, is often confirmed using single-crystal X-ray diffraction studies. These analyses reveal that compounds such as these can belong to specific crystal systems with detailed lattice parameters, providing insight into their geometric and electronic structures (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

Oxadiazole derivatives undergo various chemical reactions, contributing to their diverse biological and chemical properties. These compounds exhibit significant antimicrobial activities, which are often evaluated through their minimum inhibitory concentration (MIC) values against various bacterial and fungal strains. The presence of fluorine atoms and specific substituents on the oxadiazole ring is found to enhance these antimicrobial properties (Parikh & Joshi, 2014).

Physical Properties Analysis

The physical properties of 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole and its derivatives, such as solubility, thermal stability, and melting points, are crucial for their application in various fields. For instance, fluorinated poly(1,3,4-oxadiazole-ether-imide)s exhibit high thermal stability, solubility in polar organic solvents, and unique fluorescence properties, making them suitable for advanced materials applications (Hamciuc et al., 2005).

Chemical Properties Analysis

The chemical properties of oxadiazoles, such as reactivity, electron-donating and withdrawing effects, and interaction with biological targets, are influenced by their molecular structure. Studies utilizing DFT calculations can provide insights into the reactivity, HOMO-LUMO gap, and molecular electrostatic potential, elucidating the compound's potential binding sites and stability (Dhonnar et al., 2021).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Pharmacological Evaluation

    • A range of 1,3,4-oxadiazole derivatives, including 3-(chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, were synthesized and characterized using various spectral and elemental analyses. These compounds demonstrated significant anti-convulsant and anti-inflammatory activities, supported by molecular docking studies highlighting their potential as inhibitors of cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016).
  • Crystal Structure and Biological Activity

    • The crystal structure of a similar 1,3,4-oxadiazole derivative was determined, indicating its monoclinic system. This compound exhibited remarkable antimicrobial and anti-tuberculosis activities, showcasing the potential medicinal applications of these derivatives (S.V et al., 2019).

Material Science Applications

  • Fluorinated Poly(1,3,4-oxadiazole-ether-imide)s

    • New fluorinated polymers with 1,3,4-oxadiazole rings were synthesized, demonstrating high thermal stability and potential for optoelectronics due to their solubility in polar organic solvents and blue fluorescence properties (Hamciuc et al., 2005).
  • Poly(1,3,4-oxadiazole-imide)s with Dimethylsilane

    • Similar poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units were created, noted for their high thermal stability and fluorescence properties, making them suitable for various applications, including coatings with smooth, pinhole-free surfaces (Hamciuc et al., 2005).
  • Antimicrobial Agents

    • A series of 1,3,4-oxadiazole derivatives were synthesized and demonstrated significant antimicrobial properties. The presence of fluorine atoms was noted to enhance these properties, emphasizing the importance of molecular structure in determining biological activity (Parikh & Joshi, 2014).

Safety And Hazards

As with any chemical compound, handling “3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole” would require appropriate safety measures. However, without specific data, it’s difficult to comment on its toxicity or environmental impact.


Future Directions

Future studies could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its reactivity, potential biological activity, and other properties.


Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and literature sources are needed. Always follow safety guidelines when handling chemical compounds. If you have more specific questions or if there’s a particular aspect you’re interested in, feel free to ask!


properties

IUPAC Name

3-(chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O/c10-5-8-12-9(14-13-8)6-1-3-7(11)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REASHIJFDMZTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427953
Record name 3-(chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

CAS RN

166179-37-9
Record name 3-(chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.